molecular formula C10H11F3O B6334274 4,4,4-Trifluoro-1-phenylbutan-1-ol CAS No. 1197006-15-7

4,4,4-Trifluoro-1-phenylbutan-1-ol

Cat. No.: B6334274
CAS No.: 1197006-15-7
M. Wt: 204.19 g/mol
InChI Key: UJYFFRDJKKVCBI-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-phenylbutan-1-ol is a fluorinated aromatic alcohol characterized by a trifluoromethyl (-CF₃) group at the terminal carbon of a four-carbon chain and a phenyl group attached to the hydroxyl-bearing carbon. This structure combines the electron-withdrawing effects of fluorine atoms with the aromatic π-system of the phenyl group, rendering the compound unique in terms of reactivity and physicochemical properties. For instance, (R)-4,4,4-trifluoro-3-(1H-indol-3-yl)-1-o-tolylbutan-1-one (a ketone derivative) demonstrates the role of fluorinated chains in stabilizing intermediates during enantioselective Friedel-Crafts reactions .

Properties

IUPAC Name

4,4,4-trifluoro-1-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYFFRDJKKVCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-phenylbutan-1-ol typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to produce 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of ethyl trifluoroacetate and Grignard reagents is common due to their availability and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-phenylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and various esters and ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4,4-Trifluoro-1-phenylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of drugs with enhanced biological activity and selectivity due to the presence of the trifluoromethyl group.

    Industry: It is used in the production of liquid crystal materials and organic conductors

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-phenylbutan-1-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds, leading to more stable interactions with biological molecules. This property is particularly useful in drug design, where the compound can improve the efficacy and selectivity of pharmaceuticals .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4,4,4-Trifluoro-1-phenylbutan-1-ol with structurally related fluorinated alcohols and derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight logP Boiling Point Key Structural Features Applications
This compound N/A C₁₀H₁₁F₃O 204.19 ~2.5* N/A Phenyl group at C1, -CF₃ at C4 Potential chiral building block in asymmetric synthesis
4,4,4-Trifluoro-butan-1-ol (TFB) 461-18-7 C₄H₇F₃O 128.10 +0.91 Low (volatile) Linear chain with terminal -CF₃ Solvent, reagent in organic synthesis
4-Fluoro-1-butanol 372-93-0 C₄H₉FO 92.11 ~0.3* N/A Single fluorine at C4 Intermediate in pharmaceutical synthesis
4-(4-Chlorophenyl)sulfanylbutan-1-ol 15446-08-9 C₁₀H₁₃ClOS 232.73 ~2.8* N/A Chlorophenylthio group at C4 Likely used in sulfur-containing polymer synthesis
4,4,4-Trifluoro-3-methylbutan-1-ol 339-62-8 C₅H₉F₃O 142.12 N/A N/A Branched chain with -CF₃ and methyl group at C3 Specialty solvent for sterically hindered reactions
4-Phenyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol 132777-02-7 C₁₇H₁₇F₃O 294.31 ~3.5* N/A Dual aryl groups (phenyl and trifluoromethylphenyl) at C1 High-value intermediate in fluorinated liquid crystal synthesis

*Estimated based on structural analogs.

Key Findings:

Lipophilicity (logP):

  • The phenyl group in this compound increases logP compared to TFB (+0.91) due to the aromatic ring’s hydrophobicity. The estimated logP (~2.5) aligns with trends observed in 4-(4-chlorophenyl)sulfanylbutan-1-ol (logP ~2.8), where aryl groups dominate lipophilicity .
  • The trifluoromethylphenyl analog (CAS 132777-02-7) exhibits even higher logP (~3.5) due to the additional -CF₃ group on the aryl ring .

Reactivity and Stability:

  • TFB’s linear -CF₃ chain enhances electrophilicity at the hydroxyl group, making it a versatile solvent for nucleophilic substitutions . In contrast, the phenyl group in this compound may stabilize intermediates via π-π interactions in catalytic cycles .
  • Branched analogs like 4,4,4-Trifluoro-3-methylbutan-1-ol show reduced reactivity in sterically demanding reactions due to the methyl group .

Applications:

  • Asymmetric Synthesis: Fluorinated alcohols like TFB are preferred for low-temperature reactions due to volatility, while bulkier analogs (e.g., phenyl derivatives) may stabilize chiral centers in enantioselective processes .
  • Materials Science: Compounds with dual aryl groups (e.g., CAS 132777-02-7) are promising for liquid crystals, leveraging fluorine’s electron-withdrawing effects to modulate dielectric properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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